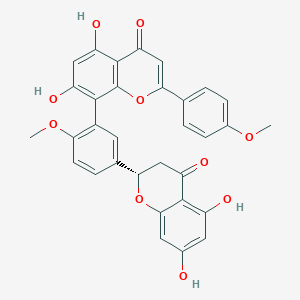
2,3-Dihydroisoginkgetin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2,3-Dihydroisoginkgetin is C32H24O10 . The molecular weight is 568.5 g/mol . The IUPAC name is 8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydroisoginkgetin include a molecular weight of 568.5 g/mol and a molecular formula of C32H24O10 .Relevant Papers One relevant paper is “New constituent from Podocarpus macrophyllus var. macrophyllus shows anti-tyrosinase effect and regulates tyrosinase-related proteins and mRNA in human epidermal melanocytes” by Cheng KT, et al . This paper discusses the role of 2,3-Dihydroisoginkgetin as a tyrosinase inhibitor .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
2,3-Dihydroisoginkgetin, a dimer of acacetin, has been studied for its enhanced antioxidant capacity .
Methods of Application or Experimental Procedures
The antioxidant capacity of 2,3-Dihydroisoginkgetin was analyzed using three antioxidant assays: the · O 2− scavenging assay, the Cu 2+ reducing assay, and the 2,2′-azino bis (3-ethylbenzothiazolin-6-sulfonic acid) radical scavenging assay .
Results or Outcomes
The results suggested that 2,3-Dihydroisoginkgetin had higher electron transfer potential than its monomer because of the 3′,8″-dimerization .
Health Benefits of Ginkgo Biloba
Specific Scientific Field
Summary of the Application
2,3-Dihydroisoginkgetin is one of the biflavonoids found in Ginkgo Biloba, contributing to the health benefits of the plant .
Methods of Application or Experimental Procedures
The presence of 2,3-Dihydroisoginkgetin in Ginkgo Biloba was demonstrated through chemical analysis .
Results or Outcomes
The presence of 2,3-Dihydroisoginkgetin and other biflavonoids in Ginkgo Biloba contributes to the plant’s bioactive and health-related properties .
Tyrosinase Inhibition
Specific Scientific Field
Summary of the Application
2,3-Dihydroisoginkgetin is a biflavonoid that acts as an inhibitor of Tyrosinase . Tyrosinase is an enzyme that is involved in the production of melanin, the pigment that gives color to our skin, hair, and eyes. By inhibiting this enzyme, 2,3-Dihydroisoginkgetin could potentially be used in treatments for conditions related to melanin production, such as hyperpigmentation .
Methods of Application or Experimental Procedures
The inhibitory effect of 2,3-Dihydroisoginkgetin on Tyrosinase was tested in vitro. The compound was found to inhibit Tyrosinase by 36.84% at a concentration of 0.1 mM .
Results or Outcomes
2,3-Dihydroisoginkgetin showed less toxicity in HEMn (human epidermal melanocytes) cells, with an IC50 of 86.16 μM . This suggests that it could be a safe and effective Tyrosinase inhibitor.
Organic Synthesis
Specific Scientific Field
Summary of the Application
2,3-Dihydroisoginkgetin is used in organic synthesis, particularly in reactions involving the transfer of hydride ions .
Methods of Application or Experimental Procedures
2,3-Dihydroisoginkgetin is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Results or Outcomes
The use of 2,3-Dihydroisoginkgetin in organic synthesis has enabled the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
Metabolic Enzyme/Protease Tyrosinase Inhibitor
Specific Scientific Field
Summary of the Application
2,3-Dihydroisoginkgetin is a biflavonoid that acts as an inhibitor of Tyrosinase . Tyrosinase is an enzyme that is involved in the production of melanin, the pigment that gives color to our skin, hair, and eyes. By inhibiting this enzyme, 2,3-Dihydroisoginkgetin could potentially be used in treatments for conditions related to melanin production, such as hyperpigmentation .
Methods of Application or Experimental Procedures
The inhibitory effect of 2,3-Dihydroisoginkgetin on Tyrosinase was tested in vitro. The compound was found to inhibit Tyrosinase by 36.84% at a concentration of 0.1 mM .
Results or Outcomes
2,3-Dihydroisoginkgetin showed less toxicity in HEMn (human epidermal melanocytes) cells, with an IC50 of 86.16 μM . This suggests that it could be a safe and effective Tyrosinase inhibitor.
Organic Synthesis
Specific Scientific Field
Summary of the Application
2,3-Dihydroisoginkgetin is used in organic synthesis, particularly in reactions involving the transfer of hydride ions .
Methods of Application or Experimental Procedures
2,3-Dihydroisoginkgetin is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Results or Outcomes
The use of 2,3-Dihydroisoginkgetin in organic synthesis has enabled the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
Eigenschaften
IUPAC Name |
8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZOCAXXKGNMBF-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroisoginkgetin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)
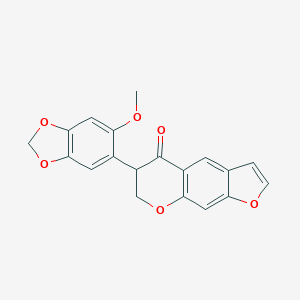
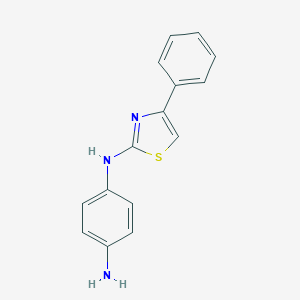
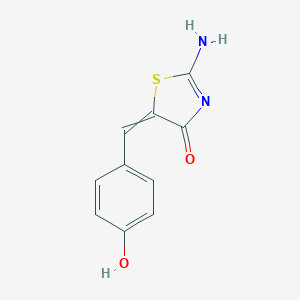
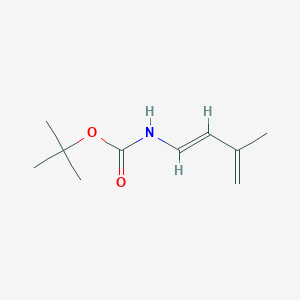
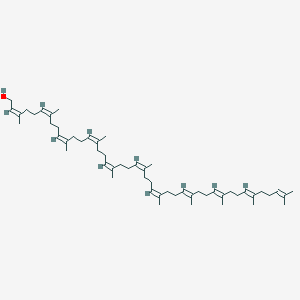
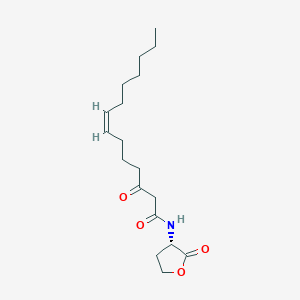
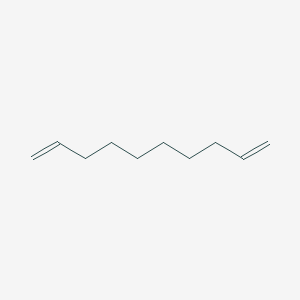
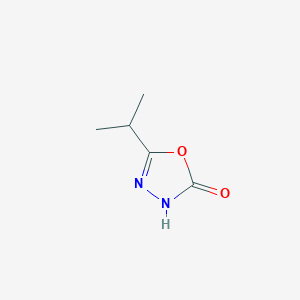
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
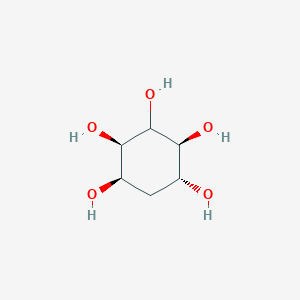
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
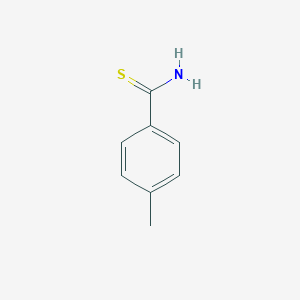
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)